Eicosapentaenoic acid methyl ester-d5
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Overview
Description
Eicosapentaenoic Acid-d5 Methyl Ester is a deuterated form of Eicosapentaenoic Acid Methyl Ester. It is an isotopically labeled compound used primarily as an internal standard in mass spectrometry for the quantification of Eicosapentaenoic Acid Methyl Ester. This compound is a derivative of Eicosapentaenoic Acid, an omega-3 fatty acid found in fish oils and microalgae .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Eicosapentaenoic Acid-d5 Methyl Ester involves the deuteration of Eicosapentaenoic Acid Methyl Ester. The process typically includes the following steps:
Deuteration: The introduction of deuterium atoms into the Eicosapentaenoic Acid Methyl Ester molecule. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents.
Esterification: The esterification of the deuterated Eicosapentaenoic Acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods: Industrial production of Eicosapentaenoic Acid-d5 Methyl Ester follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Using large quantities of deuterium gas or deuterated solvents to achieve the desired level of deuteration.
Continuous Esterification: Employing continuous flow reactors to facilitate the esterification process, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Eicosapentaenoic Acid-d5 Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products:
Oxidation Products: Hydroperoxides and other oxidized derivatives.
Reduction Products: Alcohols and other reduced forms.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Eicosapentaenoic Acid-d5 Methyl Ester has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Eicosapentaenoic Acid-d5 Methyl Ester involves its role as a stable isotope-labeled compound. It acts as an internal standard, allowing for accurate quantification of Eicosapentaenoic Acid Methyl Ester in analytical studies. The deuterium atoms in the compound provide a distinct mass difference, enabling precise detection and measurement using mass spectrometry .
Comparison with Similar Compounds
Docosahexaenoic Acid-d5 Methyl Ester: Another deuterated omega-3 fatty acid methyl ester used as an internal standard in analytical studies.
Arachidonic Acid-d8 Methyl Ester: A deuterated form of Arachidonic Acid Methyl Ester used for similar purposes.
Uniqueness: Eicosapentaenoic Acid-d5 Methyl Ester is unique due to its specific deuteration pattern and its role in the quantification of Eicosapentaenoic Acid Methyl Ester. Its high purity and stability make it an ideal internal standard for mass spectrometry applications .
Properties
Molecular Formula |
C21H32O2 |
---|---|
Molecular Weight |
321.5 g/mol |
IUPAC Name |
methyl (5Z,8Z,11Z,14Z,17Z)-19,19,20,20,20-pentadeuterioicosa-5,8,11,14,17-pentaenoate |
InChI |
InChI=1S/C21H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h4-5,7-8,10-11,13-14,16-17H,3,6,9,12,15,18-20H2,1-2H3/b5-4-,8-7-,11-10-,14-13-,17-16-/i1D3,3D2 |
InChI Key |
QWDCYFDDFPWISL-JDGWORTASA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OC |
Origin of Product |
United States |
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